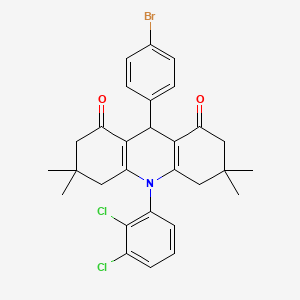![molecular formula C14H15N7O3 B11449531 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11449531.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
1-(4-amino-1,2,5-oxadiazol-3-yl): This part contains an ring with an amino group at position 4.
5-{[ethyl(phenyl)amino]methyl}: Here, we have an group attached to the triazole ring.
1H-1,2,3-triazole-4-carboxylic acid: The core structure is a ring with a carboxylic acid group at position 4.
This compound combines features from different chemical classes, making it intriguing for research and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the click chemistry reaction between an azide and an alkyne . The Huisgen 1,3-dipolar cycloaddition forms the triazole ring. Other methods include cyclization reactions and functional group transformations .
Reaction Conditions::Click Chemistry: Typically carried out at room temperature or slightly elevated temperatures using copper(I) catalysts.
Cyclization: Conditions vary based on the specific cyclization strategy (e.g., acid-catalyzed, base-catalyzed, or metal-catalyzed).
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize this compound for targeted applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The amino group can undergo oxidation to form a corresponding group.
Substitution: The carboxylic acid group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield the corresponding .
Oxidation: Use oxidizing agents like or .
Substitution: Nucleophiles (e.g., , , or ) in the presence of a suitable base.
Reduction: with a metal catalyst (e.g., ).
- Oxidation: Nitro-substituted derivatives.
- Substitution: Various amide or ester derivatives.
- Reduction: Amines or hydroxyl-substituted compounds.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Bioconjugation: In bioorthogonal labeling and protein modification.
Materials Science: For functionalized surfaces and polymers.
Mechanism of Action
The exact mechanism remains an active area of research. its potential targets include enzymes, receptors, or cellular pathways related to disease processes.
Comparison with Similar Compounds
While there are no direct analogs, its hybrid structure sets it apart. Similar compounds include other triazoles , oxadiazoles , and carboxylic acids .
Properties
Molecular Formula |
C14H15N7O3 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(N-ethylanilino)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N7O3/c1-2-20(9-6-4-3-5-7-9)8-10-11(14(22)23)16-19-21(10)13-12(15)17-24-18-13/h3-7H,2,8H2,1H3,(H2,15,17)(H,22,23) |
InChI Key |
DAZHKAHDMGTHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11449471.png)
![ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11449476.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11449482.png)
![ethyl 2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B11449491.png)
![ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449494.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-methoxybenzamide](/img/structure/B11449499.png)
![4,4-dimethyl-N-(2-phenylethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11449508.png)
![N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11449509.png)
![7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11449515.png)
![6-butyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11449516.png)
![Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11449519.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449522.png)
![Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11449530.png)
